molecular formula C12H11FN4O3 B450982 N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B450982
M. Wt: 278.24g/mol
InChI Key: RDGAMLGUQHZGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:

    N-(4-chlorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-methylphenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H11FN4O3

Molecular Weight

278.24g/mol

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H11FN4O3/c1-7-10(17(19)20)11(16(2)15-7)12(18)14-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,14,18)

InChI Key

RDGAMLGUQHZGJH-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.